![molecular formula C9H6BrNO2S B2617431 Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate CAS No. 1104630-92-3](/img/structure/B2617431.png)

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1104630-92-3 . It has a molecular weight of 273.13 .

Synthesis Analysis

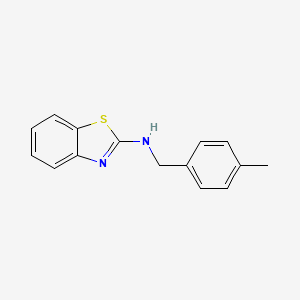

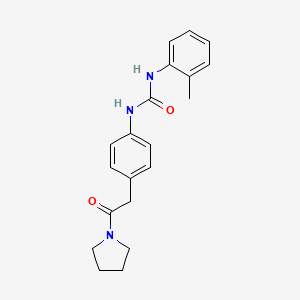

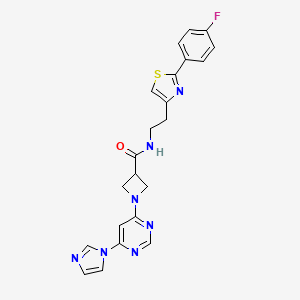

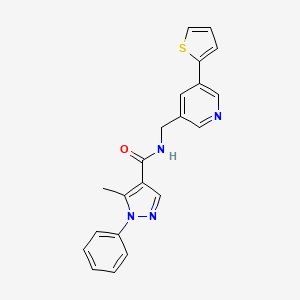

This compound can be synthesized by C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-b]pyridine ring attached to a carboxylate group .Chemical Reactions Analysis

In a study, this compound was used in the synthesis of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates .Aplicaciones Científicas De Investigación

Antitumor Properties

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has shown promise in cancer research. Derivatives of this compound, specifically methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, have exhibited growth inhibitory activity on various human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer. These compounds alter the cell cycle distribution and induce apoptosis in tumor cells, highlighting their potential as antitumor agents (Queiroz et al., 2011). Another study synthesized novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which showed significant growth inhibition in triple negative breast cancer cell lines, with minimal effects on non-tumorigenic cells (Silva et al., 2021).

Synthesis and Drug Development

This compound is also valuable in the synthesis of novel pharmaceuticals. For instance, various 6-[(hetero)arylamino]thieno[3,2-b]pyridines have been synthesized using palladium-catalyzed C-N Buchwald-Hartwig coupling, showing notable antitumoral activity (Queiroz et al., 2010). Additionally, research on the palladium-catalyzed couplings and intramolecular cyclizations of this compound has expanded the possibilities for creating diverse derivatives for potential pharmaceutical applications (Calhelha & Queiroz, 2010).

Photophysical Properties

The photophysical properties of derivatives of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate have been studied for potential antitumor applications. These compounds exhibit reasonable fluorescence quantum yields and show solvatochromic behavior, making them suitable for use in drug delivery applications and as tools in fluorescence-based biological assays (Carvalho et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXOWJAQHDXTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)

![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)

![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)

![11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2617362.png)

![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2617365.png)